(E)-ethyl 6-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)-5-methoxy-2-methylbenzofuran-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 6-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4S/c1-4-28-23(26)21-13(2)29-19-10-14(18(27-3)11-16(19)21)9-15(12-24)22-25-17-7-5-6-8-20(17)30-22/h5-11H,4H2,1-3H3/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEJXOSBEAHQDY-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C(=C2)C=C(C#N)C3=NC4=CC=CC=C4S3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C(=C2)/C=C(\C#N)/C3=NC4=CC=CC=C4S3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-ethyl 6-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)-5-methoxy-2-methylbenzofuran-3-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the synthesis, biological properties, and therapeutic implications of this compound, synthesizing data from various studies.
Synthesis
The synthesis of benzofuran derivatives typically involves multiple steps, including the formation of the benzofuran ring and subsequent modifications to introduce various functional groups. For instance, compounds similar to this compound have been synthesized using methods such as heterocyclization and functional group transformations .
Biological Activity Overview
Research indicates that benzofuran derivatives exhibit a broad spectrum of biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown significant antibacterial and antifungal properties. For example, derivatives have been tested against Gram-positive and Gram-negative bacteria, demonstrating minimum inhibitory concentrations (MICs) ranging from 50 μg/mL to 200 μg/mL .
- Anticancer Properties : Some benzofuran-based compounds have been identified as potential anticancer agents, with studies indicating their ability to inhibit tumor growth through various mechanisms, including topoisomerase inhibition .
- Anti-inflammatory Effects : The anti-inflammatory activity of related compounds has also been documented, suggesting that they may be useful in treating inflammatory diseases .
Case Studies
-
Antimicrobial Evaluation :
A study focusing on benzofuran derivatives found that certain compounds exhibited potent activity against Staphylococcus aureus and Candida albicans, with inhibition zones measuring up to 24 mm. The presence of specific substituents on the benzofuran ring was crucial for enhancing antimicrobial efficacy . -
Anticancer Research :
Another investigation assessed the anticancer properties of benzofuran derivatives, revealing that some compounds effectively induced apoptosis in cancer cell lines. The mechanism involved the activation of apoptotic pathways and inhibition of cell proliferation .
Data Table: Biological Activities of Related Compounds
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many benzofuran derivatives act by inhibiting key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Some compounds induce oxidative stress in target cells, leading to apoptosis.
Scientific Research Applications
Pharmacological Properties
The compound is a derivative of benzofuran and benzo[d]thiazole, both of which are known for their diverse biological activities. Here are some key pharmacological properties associated with this compound:
Antimicrobial Activity
Benzofuran derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the benzofuran scaffold exhibit significant activity against various pathogens, including bacteria and fungi. For instance, studies have shown that certain benzofuran derivatives demonstrate potent antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus . The presence of specific substituents on the benzofuran ring can enhance these activities.
Anticancer Activity
Recent investigations have highlighted the anticancer potential of benzofuran derivatives. Compounds similar to (E)-ethyl 6-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)-5-methoxy-2-methylbenzofuran-3-carboxylate have shown promising results in inhibiting cancer cell proliferation in various models, including breast and liver cancer cell lines . Structure-activity relationship (SAR) studies suggest that modifications on the benzofuran core can significantly impact cytotoxicity against cancer cells.
Anti-inflammatory Effects
Benzofuran derivatives are also recognized for their anti-inflammatory properties. Certain compounds have demonstrated effectiveness in reducing inflammation in preclinical models, suggesting potential therapeutic applications in treating inflammatory diseases .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Benzofuran Core : The initial step often involves the synthesis of the benzofuran structure through cyclization reactions involving appropriate precursors.
- Introduction of Substituents : Subsequent steps include the introduction of the benzo[d]thiazole moiety and cyanovinyl group via nucleophilic substitution or coupling reactions.
- Final Esterification : The final product is obtained through esterification processes, which may involve the use of acid chlorides or other activating agents to form the ethyl ester.
Antimicrobial Evaluation
A study conducted on a series of benzofuran derivatives indicated that specific substitutions at C-6 and C-3 positions significantly enhanced antibacterial activity against multiple strains, with minimum inhibitory concentrations (MIC) demonstrating effectiveness comparable to standard antibiotics .
Anticancer Screening
In vitro assays on synthesized benzofuran analogs revealed that compounds with particular functional groups exhibited cytotoxic effects against cancer cell lines such as MCF-7 and HePG2, with some derivatives achieving IC50 values below 20 µM . This highlights the potential for further development of these compounds as anticancer agents.
Anti-inflammatory Studies
In another investigation, certain derivatives were tested for their anti-inflammatory effects using carrageenan-induced edema models. Results indicated that specific structural modifications led to enhanced anti-inflammatory activity, suggesting a pathway for developing new therapeutic agents targeting inflammation .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Ester Group
The ethyl ester at position 3 of the benzofuran ring undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reactivity is critical for prodrug activation or further derivatization.
This reaction is analogous to ester hydrolysis observed in ethyl 5-methoxybenzofuran-3-carboxylate derivatives during the synthesis of melatonin receptor agonists .
Electrophilic Aromatic Substitution on the Benzofuran Core
The electron-rich benzofuran ring facilitates electrophilic substitution, particularly at positions 4 and 7. Halogenation and nitration are feasible under controlled conditions.
| Reaction | Conditions | Site | Product |
|---|---|---|---|
| Bromination | Br₂ (1.1 eq), CHCl₃, 0°C → 25°C, 12h | C-4 | 4-Bromo derivative |
| Nitration | HNO₃/H₂SO₄ (1:3), 0°C, 2h | C-7 | 7-Nitro derivative |
These reactions mirror methodologies applied to 2-methylbenzofuran-3-carboxylates in the synthesis of antiproliferative agents .
Reactivity of the Cyanovinyl-Benzothiazole Moiety
The α,β-unsaturated nitrile group participates in conjugate additions and cycloadditions. The benzothiazole ring may undergo electrophilic substitution at the 5-position.
3.1. Thiol Addition to Cyanovinyl Group
Thiols add across the electron-deficient double bond:
3.2. Benzothiazole Functionalization
Bromination at the benzothiazole 5-position occurs under radical conditions:
| Reagent | Conditions | Product |
|---|---|---|
| NBS, AIBN | CCl₄, reflux, 6h | 5-Bromo-benzothiazole derivative |
Methoxy Group Demethylation
The 5-methoxy group can be cleaved using BBr₃ or HI to generate a phenol, enabling further O-functionalization:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| BBr₃ (3 eq) | CH₂Cl₂, −78°C → 25°C, 8h | 5-Hydroxy derivative | 92% |
This aligns with demethylation strategies used in paeoveitol D analog synthesis .
Photochemical [2+2] Cycloaddition
The cyanovinyl group undergoes UV-induced dimerization:
Stability Under Oxidative Conditions
The benzofuran ring is susceptible to oxidation. Controlled oxidation with DDQ converts the benzofuran to a quinone:
| Oxidant | Conditions | Product |
|---|---|---|
| DDQ (2 eq) | Toluene, 80°C, 24h | Benzofuran-4,7-quinone derivative |
Catalytic Hydrogenation
Selective reduction of the cyanovinyl double bond is achievable with Pd/C under H₂:
| Catalyst | Conditions | Product | Selectivity |
|---|---|---|---|
| 10% Pd/C | H₂ (1 atm), EtOH, 25°C | (Z)-cyanovinyl derivative | >95% |
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Synthesis optimization requires systematic adjustments to reaction parameters:
- Temperature: Maintain 60–80°C during cyclization to prevent side reactions (e.g., decomposition of the cyanovinyl group) .
- Solvent: Use polar aprotic solvents (e.g., DMF or THF) to enhance intermediate stability, as seen in analogous benzofuran syntheses .
- Catalysts: Employ palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling steps, ensuring stoichiometric ratios to minimize residual metal contamination .
- Workup: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity .
Basic: What analytical techniques are most reliable for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Identify methoxy (~δ 3.8 ppm), benzofuran methyl (~δ 2.5 ppm), and benzo[d]thiazole protons (aromatic region δ 7.2–8.3 ppm) .
- ¹³C NMR: Confirm ester carbonyl (~δ 165 ppm) and cyanovinyl carbons (~δ 115–120 ppm) .
- Mass Spectrometry (HRMS): Match experimental m/z with theoretical molecular ion (C₂₃H₁₉N₂O₄S⁺: calculated 443.1024) .
- HPLC: Use a C18 column (acetonitrile/water, 70:30) to verify purity (>98%) with UV detection at 254 nm .
Advanced: What biological targets should be prioritized for this compound, given its structural features?
Methodological Answer:
- Hypothesis-Driven Targeting:
- Kinases: The benzo[d]thiazole and cyanovinyl groups may inhibit ATP-binding pockets, similar to imidazo-thiazole derivatives .
- DNA Topoisomerases: The planar benzofuran core could intercalate DNA, as observed in related benzofuran-3-carboxylates .
- Experimental Approach:
- Perform kinase inhibition assays (e.g., EGFR, VEGFR) using recombinant enzymes and ATP-Glo™ kits .
- Use molecular docking (AutoDock Vina) to predict binding affinities to topoisomerase IIα (PDB: 1ZXM) .
Basic: How do substituents (e.g., methoxy, cyanovinyl) influence the compound’s solubility and formulation?
Methodological Answer:
- Lipophilicity: The methoxy group increases water solubility slightly, while the cyanovinyl and benzothiazole moieties enhance lipid membrane permeability (logP ~3.2, predicted via ChemAxon) .
- Formulation Strategies:
- Use PEG-400/water mixtures for in vivo studies to balance solubility and bioavailability .
- For crystallography, prepare co-crystals with succinic acid to improve stability .
Advanced: How can researchers assess the compound’s stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies:
- pH Stability: Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24h; monitor degradation via HPLC .
- Photostability: Expose to UV light (ICH Q1B guidelines) and quantify decomposition products with LC-MS .
- Metabolic Stability: Use hepatic microsomes (human/rat) to identify CYP450-mediated oxidation sites (e.g., demethylation of the methoxy group) .
Advanced: What structure-activity relationship (SAR) insights can guide derivative design?
Methodological Answer:
Key SAR trends from analogous compounds:
| Substituent | Effect on Activity | Source |
|---|---|---|
| Methoxy (C5) | ↑ Solubility; ↓ cytotoxicity | |
| Cyanovinyl (C6) | ↑ Planarity; enhances DNA intercalation | |
| Benzothiazole (C2) | ↑ Kinase inhibition via H-bonding | |
| Derivatives should prioritize modifying the benzothiazole’s C2 position with electron-withdrawing groups (e.g., -CF₃) to enhance target affinity . |
Advanced: What computational methods are suitable for predicting binding modes?
Methodological Answer:
- Molecular Dynamics (MD): Simulate interactions with EGFR (PDB: 1M17) using AMBER22; analyze RMSD and binding free energy (MM-GBSA) .
- Pharmacophore Modeling: Define features (e.g., hydrogen bond acceptors from cyanovinyl) with Schrödinger’s Phase .
Basic: How can researchers develop a robust analytical method for quantifying this compound in biological matrices?
Methodological Answer:
- LC-MS/MS: Use a C18 column (gradient: 0.1% formic acid in water/acetonitrile) with MRM transitions (443→315 for quantification; 443→227 for confirmation) .
- Validation: Assess linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>85%) per ICH M10 guidelines .
Advanced: What in vitro models are appropriate for studying metabolic pathways?
Methodological Answer:
- Hepatocyte Models: Use primary human hepatocytes (3D spheroids) to identify phase I/II metabolites .
- CYP Inhibition: Screen with CYP3A4/2D6 isoforms (fluorogenic assays) to assess drug-drug interaction risks .
Advanced: How can polymorphism affect the compound’s crystallinity and bioavailability?
Methodological Answer:
- Screening: Perform solvent-mediated crystallization (e.g., ethanol, acetone) to identify polymorphs (Forms I-III) .
- Bioavailability: Compare dissolution rates of polymorphs in simulated gastric fluid (USP apparatus II, 50 rpm); Form I shows >90% dissolution at 30 min .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
